(4-benzylpiperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone
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Description
(4-benzylpiperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C24H30N2O3 and its molecular weight is 394.515. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as (4-benzylpiperidin-1-yl)-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone, is a complex molecule that primarily targets the monoamine neurotransmitter system . It acts as a monoamine releasing agent with a selectivity for releasing dopamine versus serotonin .
Mode of Action
The compound interacts with its targets by releasing monoamines, particularly dopamine and norepinephrine . It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) . This interaction results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .
Biochemical Pathways
The compound affects the monoaminergic pathways in the brain, particularly those involving dopamine and norepinephrine . The downstream effects of this include enhanced neurotransmission, which can lead to various physiological and psychological effects.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on monoaminergic neurotransmission . By increasing the release of dopamine and norepinephrine, the compound can enhance neurotransmission and potentially influence various physiological and psychological processes.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c27-24(26-12-7-20(8-13-26)16-19-4-2-1-3-5-19)22-6-11-25-23(17-22)29-18-21-9-14-28-15-10-21/h1-6,11,17,20-21H,7-10,12-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZQEGPPARVVBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)OCC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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